2-Iodobenzofuran
Overview
Description
- 2-Iodobenzofuran is a chemical compound with the IUPAC name 2-iodo-1-benzofuran .
- It belongs to the family of heterocyclic aromatic compounds.
- The molecular formula is C8H5IO .
- The molecular weight is approximately 244.03 g/mol .
- It is a liquid at room temperature.
- The compound is typically synthesized for research and development purposes.
Synthesis Analysis
- The synthesis of 2-Iodobenzofuran involves introducing an iodine atom onto the benzofuran ring. Specific synthetic methods may vary, but halogenation reactions are commonly used.
Molecular Structure Analysis
- The molecular structure consists of a benzofuran ring with an iodine substituent at position 2.
- The IUPAC name reflects this structure: 2-iodo-1-benzofuran .
Chemical Reactions Analysis
- 2-Iodobenzofuran can participate in various chemical reactions, including halogenation, substitution, and coupling reactions.
- Its reactivity depends on the presence of the iodine atom.
Physical And Chemical Properties Analysis
- Purity : Typically 97% pure.
- Storage : Keep in a dark place under an inert atmosphere at 2-8°C.
Scientific Research Applications
1. Medical Imaging and Dopamine Receptor Analysis
2-Iodobenzofuran derivatives have been utilized in medical imaging, particularly in single photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors. Studies have shown the potential of [123I]iodobenzofuran ([123I]IBF) as a tracer for assessing dopamine D2 receptor parameters in both nonhuman primates and humans. These tracers have been valuable in understanding the binding potential, density, and affinity of the dopamine D2 receptor, which can aid in the diagnosis and research of various neurological disorders (Laruelle et al., 1994), (Laruelle et al., 1994), (Ichise et al., 1996).
2. Application in Organic Synthesis
2-Iodobenzofuran compounds have been used in organic synthesis, particularly in the aromatization of tetrahydro-β-carbolines to their aromatic forms. This method was demonstrated in the total synthesis of the marine indole alkaloid eudistomin U, showcasing the utility of 2-iodoxybenzoic acid in facilitating such transformations under mild conditions (Panarese & Waters, 2010).
3. Exploration of Novel Chemical Structures
2-Iodobenzofuran derivatives have been instrumental in synthesizing new classes of compounds, such as 2-ferrocenoyl-substituted iodobenzofurans. These compounds represent a novel class of ferrocene-benzofuran hybrids, which could be significant for developments in medicinal chemistry (Li, Zhuoma, & Gao, 2017).
4. Advancements in Oxidation Reactions
2-Iodoxybenzoic acid (IBX), a derivative of 2-iodobenzofuran, has been highlighted for its role in oxidation reactions, particularly in the synthesis of alcohols to aldehydes or ketones. Studies have delved into the mechanisms of these reactions, exploring the potential for improved reactivity through various techniques (Jiang et al., 2017).
5. Role in Catalytic Reactions
The use of organohypervalent iodine reagents, like 2-iodoxybenzoic acid (IBX), in catalytic systems has been a topic of interest due to their versatility and environmental friendliness. These reagents have found numerous applications in organic synthesis, demonstrating a wide range of synthetic potential beyond simple alcohol oxidations (Zhdankin, 2011).
Safety And Hazards
- It is considered hazardous due to its corrosive properties.
- Precautions include avoiding skin contact, inhalation, and ingestion.
- Refer to the safety data sheet for detailed safety information.
Future Directions
- Further studies are needed to explore the relationship between 2-Iodobenzofuran’s molecular properties and its biological effects.
- Investigate its potential applications in materials science or drug development.
Feel free to ask if you need more information or have additional questions!
properties
IUPAC Name |
2-iodo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBOBANRAWSQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550702 | |
Record name | 2-Iodo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzofuran | |
CAS RN |
69626-75-1 | |
Record name | 2-Iodo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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